molecular formula C20H16N2O2S B2613126 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide CAS No. 953961-82-5

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide

Cat. No.: B2613126
CAS No.: 953961-82-5
M. Wt: 348.42
InChI Key: WTEVHCZXNYDZFB-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide (CAS 953961-82-5) is an organic compound with the molecular formula C20H16N2O2S and a molecular weight of 348.4 g/mol . This chemical features a naphtho[2,1-d]thiazole ring system linked to a 3-methoxyphenyl group via an acetamide bridge. The naphthothiazole scaffold is a significant structural motif in medicinal and materials chemistry . Researchers value these structures for their diverse biological activities; 2-substituted benzothiazole and naphthothiazole analogs are recognized as important cores in functional molecules and have been investigated for various applications, including as precursors for photochromic materials and in pharmaceutical research for their antimicrobial and antitumor potential . The presence of electron-rich aromatic systems and a polar acetamide group makes this compound a valuable intermediate for further chemical exploration. It is suited for use in drug discovery programs, materials science, and as a building block in the synthesis of more complex heterocyclic systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-24-15-7-4-5-13(11-15)12-18(23)22-20-21-17-10-9-14-6-2-3-8-16(14)19(17)25-20/h2-11H,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEVHCZXNYDZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the naphtho[2,1-d]thiazole core, followed by the introduction of the methoxyphenyl group and subsequent acetamide formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[2,1-d]thiazole derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with altered functional groups.

Scientific Research Applications

For large-scale production, techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reduce costs.

Chemistry

In organic chemistry, 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide serves as a building block for synthesizing more complex organic molecules and materials. Its unique structure allows chemists to explore various chemical transformations.

Biology

The compound's structural properties make it a candidate for studying biological interactions. Research has indicated potential applications in:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives exhibit significant antibacterial properties against multidrug-resistant strains such as MRSA.
  • Cytotoxicity : Investigations have shown that this compound can reduce cell viability in cancer cell lines at concentrations above 10 µM, indicating potential use in cancer therapy.

Medicine

Ongoing research is focused on exploring its pharmacological properties. The compound may target specific biological pathways, making it a candidate for drug development aimed at treating various diseases.

Industry

In materials science, this compound is investigated for its potential applications in developing new polymers and advanced materials due to its unique chemical structure.

Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiazole derivatives, including this compound. The compound demonstrated significant activity against MRSA strains with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Cytotoxic Effects

In comparative studies assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed remarkable efficacy in reducing cell viability at concentrations above 10 µM.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and potentially leading to therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents, molecular weights (MW), melting points (mp), and biological activities of structurally related acetamide-thiazole derivatives:

Compound ID Substituents (R1/R2) MW (g/mol) mp (°C) Biological Activity Reference
Target Compound R1: 3-methoxyphenyl; R2: naphtho[2,1-d]thiazole Est. 400–450 Inferred 250–300 Potential kinase/MMP inhibition
Compound 13 () R1: 4-methoxyphenyl; R2: p-tolylthiazole 422.54 289–290 MMP inhibition (anti-inflammatory)
Compound 14 () R1: 4-chlorophenyl; R2: p-tolylthiazole 426.96 282–283 MMP inhibition
Compound 10 () R1: 3-methoxyphenyl; R2: coumarin-thiazole 408.20 228–232 α-Glucosidase inhibition (antidiabetic)
Compound 4k () R1: 5-methoxybenzothiazole; R2: isoquinoline 464.54 240.6 Antimicrobial/anticancer

Key Observations :

  • Melting Points: Bulky aromatic systems (e.g., naphtho-thiazole) typically increase melting points due to enhanced intermolecular interactions. The target compound’s mp is hypothesized to exceed 250°C, aligning with benzothiazole-isoquinoline analogs (240–260°C) .
  • Molecular Weight : The naphtho-thiazole moiety likely elevates MW compared to simpler thiazole derivatives (e.g., 408–422 g/mol in ).

Biological Activity

2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry for its potential biological activities. This compound features a methoxyphenyl group linked to a naphtho[2,1-d]thiazol-2-yl moiety via an acetamide bond, which contributes to its unique structural properties and biological interactions.

  • Molecular Formula : C₁₈H₁₆N₂O₂S
  • Molecular Weight : 348.4 g/mol
  • CAS Number : 953961-82-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the naphtho[2,1-d]thiazole core.
  • Introduction of the methoxyphenyl group.
  • Formation of the acetamide linkage.

These steps often require specific catalysts and controlled conditions to achieve high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can influence several biological pathways, potentially leading to therapeutic effects.

Cytotoxicity Studies

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole moieties have shown promising results in inhibiting the proliferation of HeLa and MCF-7 cancer cell lines.

IC50 Values

A comparative analysis of similar compounds shows varying degrees of cytotoxicity:

CompoundCell LineIC50 (μM)
Compound 3dHeLa29
Compound 3bMCF-773

These findings suggest that structural modifications can enhance cytotoxic activity, potentially due to increased lipophilicity and better interaction with biological targets .

Antimicrobial Activity

In addition to cytotoxic effects, derivatives of this compound have been investigated for their antimicrobial properties. Studies have shown that certain thiazole derivatives possess significant activity against pathogens such as Leishmania infantum, demonstrating low toxicity towards mammalian cells while effectively reducing parasite viability .

Case Study 1: Thiazole Derivatives in Cancer Treatment

A study evaluated a series of thiazole derivatives for their anticancer properties, revealing that compounds with specific structural features exhibited enhanced cytotoxicity against HeLa cells. The presence of electron-withdrawing groups was found to be significant in increasing the potency of these compounds.

Case Study 2: Hybrid Phthalimido-Thiazoles

Research on hybrid phthalimido-thiazole compounds indicated promising leishmanicidal activity. Compounds derived from this hybridization exhibited structural changes that significantly impacted their biological activity, suggesting potential pathways for drug development against leishmaniasis .

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